2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile
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Overview
Description
2-((4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile is a complex organic compound that features a thiazole ring, a bipiperidine structure, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile typically involves multiple steps. One common route starts with the preparation of the thiazole ring, which is then coupled with a bipiperidine derivative. The final step involves the introduction of the benzonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the bipiperidine structure.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzonitrile group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products of these reactions depend on the specific reaction pathway. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile group produces primary amines.
Scientific Research Applications
2-((4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the bipiperidine structure play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- Tirzepatide
- Phenothiazine derivatives
Uniqueness
2-((4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile is unique due to its combination of a thiazole ring, bipiperidine structure, and benzonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c21-15-16-3-1-2-4-19(16)29(25,26)24-12-5-17(6-13-24)23-10-7-18(8-11-23)27-20-22-9-14-28-20/h1-4,9,14,17-18H,5-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHQBDKIPQYVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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